molecular formula C18H18Cl2N2O3S B5150275 2-[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]sulfanyl-N-(3-chloro-2-methylphenyl)acetamide

2-[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]sulfanyl-N-(3-chloro-2-methylphenyl)acetamide

Cat. No.: B5150275
M. Wt: 413.3 g/mol
InChI Key: WTZXUHRHFWSCNC-UHFFFAOYSA-N
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Description

2-[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]sulfanyl-N-(3-chloro-2-methylphenyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes chloro, methoxy, and sulfanyl functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]sulfanyl-N-(3-chloro-2-methylphenyl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the anilino intermediate: This involves the reaction of 5-chloro-2-methoxyaniline with an appropriate acylating agent under controlled conditions to form the anilino intermediate.

    Introduction of the sulfanyl group: The anilino intermediate is then reacted with a thiol compound to introduce the sulfanyl group.

    Final acylation: The resulting intermediate is further acylated with 3-chloro-2-methylphenylacetyl chloride to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]sulfanyl-N-(3-chloro-2-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The chloro groups can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]sulfanyl-N-(3-chloro-2-methylphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]sulfanyl-N-(3-chloro-2-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes or receptors: Modulating their activity.

    Interfering with cellular processes: Such as DNA replication or protein synthesis.

    Inducing oxidative stress: Leading to cell death in certain types of cells.

Comparison with Similar Compounds

Similar Compounds

    2-[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]sulfanyl-N-(3-chloro-2-methylphenyl)acetamide: shares structural similarities with other compounds containing chloro, methoxy, and sulfanyl groups.

    Examples: Compounds like this compound and its analogs.

Uniqueness

    Unique Structural Features: The combination of chloro, methoxy, and sulfanyl groups in a single molecule.

    Distinct Biological Activities: Potentially different from other similar compounds due to its unique structure.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]sulfanyl-N-(3-chloro-2-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18Cl2N2O3S/c1-11-13(20)4-3-5-14(11)21-17(23)9-26-10-18(24)22-15-8-12(19)6-7-16(15)25-2/h3-8H,9-10H2,1-2H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTZXUHRHFWSCNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CSCC(=O)NC2=C(C=CC(=C2)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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